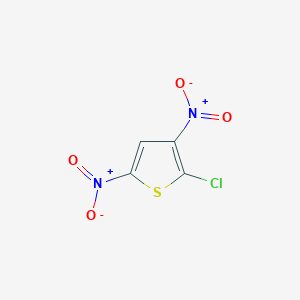

2-Chloro-3,5-dinitrothiophene

描述

Structure

2D Structure

3D Structure

属性

CAS 编号 |

6286-32-4 |

|---|---|

分子式 |

C4HClN2O4S |

分子量 |

208.58 g/mol |

IUPAC 名称 |

2-chloro-3,5-dinitrothiophene |

InChI |

InChI=1S/C4HClN2O4S/c5-4-2(6(8)9)1-3(12-4)7(10)11/h1H |

InChI 键 |

APWYALWJANASTQ-UHFFFAOYSA-N |

SMILES |

C1=C(SC(=C1[N+](=O)[O-])Cl)[N+](=O)[O-] |

规范 SMILES |

C1=C(SC(=C1[N+](=O)[O-])Cl)[N+](=O)[O-] |

其他CAS编号 |

6286-32-4 |

产品来源 |

United States |

Synthetic Methodologies and Strategies for 2 Chloro 3,5 Dinitrothiophene and Analogous Dinitrated Thiophenes

Nitration of 2-Chlorothiophene (B1346680) and Related Halothiophenes

The direct nitration of 2-chlorothiophene is a common starting point. The process often involves a two-step nitration. Initially, nitration of 2-chlorothiophene with a mixture of nitric acid and acetic anhydride (B1165640) yields 2-chloro-5-nitrothiophene. acs.org Subsequent, more forceful nitration of this intermediate is required to introduce the second nitro group.

The reactivity of the thiophene (B33073) ring, which is more active than benzene (B151609), allows for electrophilic substitution reactions like nitration to occur readily. chemicalbook.com The positions ortho and para to the sulfur atom (positions 2 and 5) are the most susceptible to substitution. chemicalbook.com Halogen atoms on the thiophene ring also direct incoming electrophiles, influencing the final isomeric product. uobasrah.edu.iq For instance, the nitration of 2-halothiophenes often occurs at the C-5 position. uobasrah.edu.iq In some cases, ipso nitration, where a halogen atom is replaced by a nitro group, can be achieved using reagents like silver nitrate. researchgate.net

A study on the synthesis of a related compound, 5-acetyl-2-chloro-3-nitrothiophene, started with the acetylation of 2-chlorothiophene to produce 2-acetyl-5-chlorothiophene. researchgate.net This intermediate was then nitrated using a mixed acid (nitric and sulfuric acid) to yield the desired product. researchgate.net This highlights a strategy where the thiophene ring is first functionalized before nitration to direct the position of the nitro group.

| Starting Material | Reagents | Product | Yield | Reference |

| 2-Chlorothiophene | Nitric acid, Acetic anhydride | 2-Chloro-5-nitrothiophene | Not specified | acs.org |

| 2-Chloro-5-nitrothiophene | Nitric acid, Sulfuric acid | 2-Chloro-3,5-dinitrothiophene | 81% | acs.org |

| 2-Chlorothiophene | Acetyl chloride, Aluminium trichloride | 2-Acetyl-5-chlorothiophene | 91% | researchgate.net |

| 2-Acetyl-5-chlorothiophene | Concentrated sulfuric acid, Mixed acid | 5-Acetyl-2-chloro-3-nitrothiophene | 64% | researchgate.net |

Nitration of 2-Chlorothiophene and Related Halothiophenes

Optimization of Nitration Protocols for Dinitrothiophene Scaffolds

Achieving dinitration of the thiophene ring requires carefully optimized conditions to ensure high yields and selectivity. The initial nitro group deactivates the ring, making the introduction of a second nitro group more challenging.

For the synthesis of this compound from 2-chloro-5-nitrothiophene, a stronger nitrating mixture of nitric acid and sulfuric acid at a controlled temperature of 0-5°C is effective. acs.org This more potent combination of acids is necessary to overcome the deactivating effect of the first nitro group and drive the reaction to completion, resulting in a high yield of the dinitrated product. acs.org

Researchers have also developed new nitration protocols for 2,5-dihalothiophenes that result in high yields (approximately 80-95%) of 2,5-dihalo-3,4-dinitrothiophenes. researchgate.net These methods often involve the use of concentrated nitric acid/sulfuric acid and fuming sulfuric acid. researchgate.net The optimization of these protocols is crucial for the efficient synthesis of dinitrothiophene scaffolds, which are valuable building blocks for more complex molecules. ossila.com

Directed Synthesis Protocols for Specific Isomers

The synthesis of specific isomers of dinitrated thiophenes often requires multi-step strategies that go beyond simple direct nitration. The inherent reactivity of the thiophene (B33073) ring can lead to mixtures of products, necessitating more controlled approaches.

For example, the synthesis of 3,4-dinitrothiophene involved a multi-step process starting from 2,5-dibromo-3,4-dinitrothiophene (B14878). rsc.org The synthesis of specific isomers can be influenced by the choice of starting materials and the sequence of reactions. The position of existing substituents on the thiophene ring plays a crucial role in directing the incoming nitro groups during electrophilic substitution. uobasrah.edu.iq The development of regiodivergent reactions, where different isomers can be obtained from the same starting material by altering reaction conditions, is an active area of research. mdpi.com

Derivatization and Functionalization Strategies of 2 Chloro 3,5 Dinitrothiophene

Synthesis of Aminothiophene Derivatives from Halonitrothiophenes

One of the most significant functionalization strategies for 2-chloro-3,5-dinitrothiophene involves its reaction with various amines to produce aminothiophene derivatives. researchgate.net In these reactions, the chlorine atom at the C-2 position is displaced by a primary or secondary amine through a nucleophilic aromatic substitution mechanism. researchgate.netresearchgate.net The high reactivity of this compound in these transformations is attributed to the strong electron-withdrawing nature of the two nitro groups, which stabilize the intermediate formed during the substitution process. e-bookshelf.de

The synthesis of 2-amino-3,5-dinitrothiophene (B1266120) is a key example, providing a building block for various applications, including the synthesis of dyes like CI Disperse Green 9. nbinno.comsapub.orgsapub.org Excellent yields of 2-amino-3,5-dinitrothiophene have been reported, highlighting the efficiency of this synthetic route. sioc-journal.cn

Detailed research has explored the kinetics of these reactions. For instance, the reaction of the related compound 2-bromo-3,5-dinitrothiophene (B1621092) with substituted anilines in methanol (B129727) has been studied, indicating that the rate is influenced by the nature of the amine. acs.org Similarly, studies on 2-chloro-3,5-dinitropyridine (B146277) with anilines show that the reaction proceeds via the formation of a zwitterionic intermediate, which is likely the rate-determining step. researchgate.net

A specific documented synthesis is the reaction of this compound with diethylamine (B46881). prepchem.com Heating a solution of this compound with diethylamine in methanol under reflux for 30 minutes leads to the formation of 2-(N,N-diethylamino)-3,5-dinitrothiophene as an oil. prepchem.com

Table 1: Synthesis of Aminothiophene Derivatives

| Reactant | Reagent | Product | Reaction Conditions |

|---|---|---|---|

| This compound | Ammonia (or equivalent) | 2-Amino-3,5-dinitrothiophene | Reaction with an amino source, leading to displacement of the chloro group. nbinno.comsioc-journal.cn |

| This compound | Diethylamine | 2-(N,N-diethylamino)-3,5-dinitrothiophene | Reflux in methanol for 30 minutes. prepchem.com |

| 2-Bromo-3,5-dinitrothiophene | Substituted Anilines | N-Aryl-3,5-dinitrothiophen-2-amines | Reaction in methanol, kinetics studied. acs.org |

Preparation of Thienol and Substituted Thienol Derivatives

The chlorine atom in this compound can also be substituted by oxygen-based nucleophiles to yield thienol derivatives. These compounds are the thiophene (B33073) analogs of phenols. The activating influence of the nitro groups facilitates the hydrolysis or alcoholysis of the C-Cl bond. researchgate.net

One reported method for the preparation of 3,5-dinitrothienol involves the treatment of this compound with sodium formate. researchgate.net This reaction demonstrates the feasibility of displacing the highly activated chlorine atom to form the corresponding thienol. The reactivity of 3,5-dinitro-2-chlorothiophene in such displacement reactions is noted to be significantly higher than that of the well-known 2,4-dinitrochlorobenzene. researchgate.net While detailed mechanisms for this specific transformation are not extensively elaborated in the provided context, it represents a key pathway to access thienol structures from halonitrothiophenes.

Table 2: Synthesis of Thienol Derivatives

| Reactant | Reagent | Product | Key Finding |

|---|---|---|---|

| This compound | Sodium formate | 3,5-Dinitrothienol | Demonstrates a method for synthesizing thienols via displacement of the chloro group. researchgate.net |

Formation of Other Heterocyclic Conjugates and Fused Systems

The high reactivity of this compound makes it a valuable building block for synthesizing more complex molecular architectures, including other heterocyclic conjugates and fused ring systems. The electrophilic nature of the thiophene ring, enhanced by the nitro groups, allows for coupling with a variety of nucleophilic reagents.

One such derivatization involves the reaction with hydrazine (B178648). The reaction of 2-chloro-3,5-dinitropyridine with hydrazine has been studied, suggesting that similar reactions are possible with the thiophene analog. researchgate.net The resulting 2-hydrazino-3,5-dinitrothiophene could serve as a precursor for constructing other heterocyclic rings, such as triazolothiophenes or pyrazolothiophenes. A patent mentions 2-hydrazino-3,5-dinitrothiophene as a potential intermediate for azo compounds. google.com

Furthermore, the dinitrothiophene scaffold is utilized in creating fused systems like thieno[3,2-b]thiophenes. Although the direct synthesis from this compound isn't detailed, related 3-nitrothiophenes bearing carbonyl groups undergo nucleophilic aromatic substitution of the nitro group with thiolates to build the fused ring system. mdpi.com The inherent reactivity of the dinitrothiophene core is central to these advanced synthetic strategies. The compound 6-(3,5-dinitro-thiophen-2-yl)-6,7,8,9-tetrahydro-benzocyclohepten-5-one is an example of a more complex conjugate formed from a dinitrothiophene moiety. sigmaaldrich.com

Table 3: Examples of Heterocyclic Conjugates and Fused Systems

| Reactant/Core Structure | Reaction Type/Target System | Example Product/Intermediate | Significance |

|---|---|---|---|

| This compound | Reaction with hydrazine | 2-Hydrazino-3,5-dinitrothiophene | Intermediate for further heterocyclic synthesis. google.com |

| 3-Nitrothiophene derivatives | SNAr with thiolates followed by cyclization | Thieno[3,2-b]thiophenes | Demonstrates the use of the nitrothiophene core for building fused systems. mdpi.com |

| Dinitrothiophene moiety | Conjugation | 6-(3,5-Dinitro-thiophen-2-yl)-6,7,8,9-tetrahydro-benzocyclohepten-5-one | Illustrates the formation of complex molecular structures. sigmaaldrich.com |

Strategic Modifications at Thiophene Ring Positions

Strategic modifications of the this compound scaffold are primarily dictated by the principles of nucleophilic aromatic substitution (SNAr). The electron-withdrawing nitro groups at positions 3 and 5 strongly activate the C-2 position, making the chlorine atom an excellent leaving group. researchgate.netacs.org This allows for the introduction of a wide array of functionalities at this specific position by reacting the compound with various nucleophiles.

Studies on the kinetics of reactions involving 2-bromo-3,5-dinitrothiophene and various anilines confirm the high susceptibility of the C-2 position to nucleophilic attack. acs.org The reactivity of this compound is so pronounced that it is considered more reactive than 2,4-dinitrochlorobenzene, a classic substrate for SNAr reactions. researchgate.net

While the C-2 position is the primary site of reaction for this compound, other positions on the thiophene ring can also be functionalized, though this often requires different starting materials or multi-step syntheses. For example, the synthesis of 2,5-dihalo-3,4-dinitrothiophenes has been achieved through nitration of 2,5-dihalothiophenes. researchgate.netnih.gov These 3,4-dinitro isomers can then be used in cross-coupling reactions, such as Stille or Suzuki reactions, to introduce substituents at the 2- and 5-positions, affording 3',4'-dinitro trimers. nih.gov This highlights a broader strategy where the placement of nitro groups is used to control the reactivity and functionalization pattern of the thiophene ring.

The substitution of the chlorine atom is the most direct strategic modification. The reaction's progression is typically controlled by the formation of an intermediate complex, and in many cases, this step is rate-determining. researchgate.net

Table 4: Reactivity at Thiophene Ring Positions

| Position | Reactivity in this compound | Type of Reaction | Controlling Factors |

|---|---|---|---|

| C2 | Highly activated for substitution | Nucleophilic Aromatic Substitution (SNAr) | Activation by NO₂ groups at C3 and C5; good leaving group (Cl). researchgate.netacs.orgresearchgate.net |

| C3 | Substituted with a nitro group | - | The NO₂ group at this position activates the C2 position. e-bookshelf.de |

| C4 | Generally less reactive to substitution | - | The primary reaction site is C2. Modifications at C4 typically require different precursors. researchgate.netnih.gov |

| C5 | Substituted with a nitro group | - | The NO₂ group at this position activates the C2 position. e-bookshelf.de |

Advanced Spectroscopic and Structural Elucidation of 2 Chloro 3,5 Dinitrothiophene and Its Derivatives

Vibrational Spectroscopy Techniques

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman techniques, provides critical information regarding the functional groups and bonding arrangements within a molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

FT-IR spectroscopy is a powerful tool for identifying the characteristic vibrational modes of a molecule, which correspond to specific functional groups. In the analysis of nitroaromatic compounds, the stretching vibrations of the nitro (NO₂) groups are particularly prominent and diagnostic. For derivatives like 2,5-bis(2-thienyl)-3,4-dinitrothiophene, strong absorption bands corresponding to the asymmetric and symmetric stretching of the NO₂ groups are observed around 1532 cm⁻¹ and 1348 cm⁻¹, respectively. The presence of these intense bands confirms the successful nitration of the thiophene (B33073) ring.

Furthermore, the FT-IR spectrum provides information about the thiophene ring itself. Vibrations associated with the C-S-C bond within the ring typically appear at lower wavenumbers, such as the deformation mode observed at 785 cm⁻¹ in a related dinitrothiophene derivative. The absence of certain bands can also be informative; for instance, the lack of N-H stretching vibrations above 3300 cm⁻¹ can confirm the complete conversion of starting materials to the desired nitro compound.

Table 1: Characteristic FT-IR Vibrational Frequencies for Dinitrothiophene Derivatives

| Vibrational Mode | Frequency (cm⁻¹) | Functional Group |

| Asymmetric Stretch | ~1532 | Nitro (NO₂) |

| Symmetric Stretch | ~1348 | Nitro (NO₂) |

| C-S-C Ring Deformation | ~785 | Thiophene Ring |

Note: Data is based on a closely related derivative, 2,5-bis(2-thienyl)-3,4-dinitrothiophene, and serves as a representative example.

Raman Spectroscopy for High-Resolution Vibrational Modes

Raman spectroscopy offers complementary information to FT-IR, often providing better resolution for certain vibrational modes, particularly those involving non-polar bonds. In the context of dinitrothiophene derivatives, Raman spectra are dominated by strong bands corresponding to C=C ring stretching and C-N stretching. For example, in 2,5-bis(2-thienyl)-3,4-dinitrothiophene, a strong band at 1605 cm⁻¹ is assigned to the C=C ring stretching, while a band at 1320 cm⁻¹ corresponds to the C-N stretching mode.

The electron-withdrawing nature of the nitro groups can influence the position of these bands. A redshift in the C=C stretching frequency compared to non-nitrated analogues is often observed, indicating a change in the electron density of the thiophene ring.

Table 2: Key Raman Shifts for a Dinitrothiophene Derivative

| Vibrational Mode | Frequency (cm⁻¹) | Assignment |

| C=C Ring Stretching | 1605 | Thiophene Ring |

| C-N Stretching | 1320 | Bond to Nitro Group |

Note: Data is based on 2,5-bis(2-thienyl)-3,4-dinitrothiophene.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is arguably the most powerful tool for determining the precise connectivity of atoms in a molecule. By analyzing the chemical shifts, coupling constants, and integration of signals, a detailed picture of the molecular skeleton can be constructed.

Proton Nuclear Magnetic Resonance (¹H NMR)

¹H NMR spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. For substituted thiophenes, the position of the remaining protons on the ring is highly indicative of the substitution pattern. In 2-chloro-3,5-dinitrothiophene, a single proton is expected on the thiophene ring. The strong electron-withdrawing effects of the two nitro groups and the chlorine atom would cause this proton signal to appear significantly downfield. For comparison, in related nitrothiophene compounds, protons adjacent to nitro groups are deshielded and their signals are shifted downfield to the range of δ 8.0–8.5 ppm.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

¹³C NMR spectroscopy probes the carbon framework of a molecule. Each unique carbon atom gives rise to a distinct signal, and the chemical shift of that signal is dependent on its electronic environment. In this compound, four distinct carbon signals are expected for the thiophene ring. The carbons directly bonded to the electron-withdrawing nitro groups and the chlorine atom will be significantly deshielded, resulting in downfield chemical shifts. For instance, in 2,5-dichloro-3,4-dinitrothiophene, the carbon signals are observed at δ 159.5 and 113.3 ppm. The carbon atoms bearing the nitro groups in other dinitrothiophene derivatives also show signals in the downfield region.

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is an essential technique for determining the molecular weight of a compound and can also provide structural information through the analysis of fragmentation patterns. uni-saarland.de The molecular ion peak (M⁺) in the mass spectrum corresponds to the molecular weight of the compound. For this compound (C₄HClN₂O₄S), the calculated molecular weight is approximately 208.58 g/mol . chemeo.com The presence of chlorine is readily identified by the characteristic isotopic pattern of the molecular ion peak, with an M+2 peak approximately one-third the intensity of the M+ peak, corresponding to the natural abundance of the ³⁷Cl isotope. miamioh.edu

Electron impact (EI) ionization often leads to fragmentation of the molecule. uni-saarland.de The fragmentation pattern can be diagnostic. For nitroaromatic compounds, common fragmentation pathways include the loss of NO₂ (a loss of 46 mass units) or NO (a loss of 30 mass units). libretexts.orglibretexts.org Halogenated compounds frequently show the loss of the halogen atom as a radical. miamioh.edu Analysis of these fragment ions helps to piece together the structure of the parent molecule.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

| m/z Value (Predicted) | Identity |

| 208/210 | [M]⁺ (Molecular Ion with ³⁵Cl/³⁷Cl) |

| 162/164 | [M - NO₂]⁺ |

| 178/180 | [M - NO]⁺ |

| 173 | [M - Cl]⁺ |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a powerful technique for probing the electronic structure of molecules like this compound. The absorption of ultraviolet and visible light promotes electrons from lower energy molecular orbitals (HOMO) to higher energy ones (LUMO), providing insights into the conjugation and electronic environment of the molecule.

The UV-Vis spectrum of nitrothiophenes is characterized by electronic transitions within the conjugated system formed by the thiophene ring and the nitro groups. The electron-withdrawing nature of the nitro groups significantly influences the electronic structure and, consequently, the absorption spectrum. In 2-nitrothiophene, the strong electron-withdrawing effect of the nitro group enhances conjugation, leading to a redshift in the absorption maximum compared to unsubstituted thiophene. The presence of two nitro groups in this compound further extends this conjugation, affecting the energy of the π to π* transitions.

The electronic transitions observed in the UV-Vis spectra provide valuable information about the HOMO-LUMO energy gap. For some dinitrothiophene derivatives, this gap has been correlated with theoretical calculations, showing good agreement. The planarity of the thiophene ring system, even with bulky substituents, facilitates orbital overlap, which is crucial for enhanced conjugation effects.

Halochromism refers to the change in color of a substance upon a change in pH or in the presence of certain salts. This phenomenon is observed in nitrothiophenes and is linked to alterations in their electronic structure. The presence of strong electron-accepting groups, such as nitro groups, can make some thiophene-based dyes susceptible to negative halochromism. sapub.org

In acidic or basic media, the absorption spectra of organic compounds can be significantly affected. cdnsciencepub.comspcmc.ac.in For compounds containing acidic or basic functionalities, changes in pH can lead to protonation or deprotonation, altering the conjugated system. smacgigworld.com For example, with aromatic amines, protonation in an acidic medium disrupts the conjugation of the non-bonding electrons with the aromatic π system, causing a shift to a shorter wavelength (hypsochromic shift). smacgigworld.com Conversely, in phenols, deprotonation in a basic medium to form the phenoxide ion increases conjugation, leading to a shift to a longer wavelength (bathochromic shift). smacgigworld.com

While this compound itself does not have a readily ionizable proton, its derivatives can exhibit halochromism. For instance, the study of N-(4-Oxyphenyl) 5-nitro-2-thiophenecarboxaldimine, a related nitrothiophene derivative, demonstrated halochromic behavior in the presence of various salts. researchgate.net The observed spectral shifts were attributed to dye-salt and solvent-salt interactions. researchgate.net The interaction of nitroaromatic compounds with different solvents can also lead to solvatochromism, where the absorption spectrum changes with solvent polarity. rsc.org

Electronic Transitions and Conjugation Effects

X-ray Crystallography for Precise Structural Determination

X-ray crystallography is an indispensable tool for the unambiguous determination of the three-dimensional atomic arrangement of crystalline solids, providing precise data on bond lengths, bond angles, and intermolecular interactions.

Single crystal X-ray diffraction has been employed to elucidate the structures of various dinitrothiophene derivatives. researchgate.netresearchgate.net For example, the crystal structures of 2,5-dibromo-3,4-dinitrothiophene (B14878), 2,5-dichloro-3,4-dinitrothiophene, and 2-bromo-5-chloro-3,4-dinitrothiophene have been determined, revealing detailed information about their molecular geometry. researchgate.net

In related dinitrothiophene structures, the central thiophene core is often found to be planar, though slight quinoid distortions can occur due to the strong electron-withdrawing nature of the nitro groups. X-ray analysis of Schiff bases derived from 5-nitrothiophene-2-carbaldehyde has also provided detailed structural insights, including the planarity of the thiophene ring and its conjugation with other parts of the molecule. iucr.orgresearchgate.net The crystal structure of a derivative, 2-methyl-3-nitro-N-[(E)-(5-nitrothiophen-2-yl)methylidene]aniline, was solved in the orthorhombic space group P2₁2₁2₁. iucr.orgnih.gov

The precise bond lengths and angles obtained from X-ray data are crucial for understanding the electronic and steric effects within the molecule. For example, in a related dinitrothiophene derivative, C–N bond lengths in the nitro groups were found to be approximately 1.45 Å.

Table 1: Crystallographic Data for Selected Dinitrothiophene Derivatives

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Z | Ref |

|---|---|---|---|---|---|---|---|---|---|---|

| 2,5-dibromo-3,4-dinitrothiophene | Monoclinic | C2/c | 14.547 | 7.3534 | 10.775 | 90 | 128.89 | 90 | 4 | researchgate.net |

| 2,5-dichloro-3,4-dinitrothiophene | Tetragonal | I-42d | 9.9398 | 9.9398 | 16.866 | 90 | 90 | 90 | 8 | researchgate.net |

| 2-bromo-5-chloro-3,4-dinitrothiophene | Triclinic | P-1 | 7.340 | 8.094 | 9.112 | 82.059 | 66.232 | 63.021 | 2 | researchgate.net |

| 2-bromo-3,4-dinitrothiophene | Triclinic | P-1 | 7.1787 | 7.4092 | 8.3151 | 101.67 | 96.00 | 116.13 | 2 | researchgate.net |

The crystal packing of this compound and its derivatives is governed by a variety of intermolecular interactions, which dictate the supramolecular architecture. In the crystal structures of 2,5-dihalo-3,4-dinitrothiophenes, halogen bonding between the halogen atoms (chlorine or bromine) and the oxygen atoms of the nitro groups is a significant feature that directs the solid-state assembly. researchgate.net

In addition to halogen bonding, other weak interactions such as C–H⋯O hydrogen bonds and π–π stacking interactions play a crucial role in stabilizing the crystal structure. iucr.orgnih.gov For instance, in the crystal structure of a Schiff base derived from 5-nitrothiophene, molecules are linked by intermolecular C–H⋯O hydrogen bonds, forming chains. iucr.orgnih.gov Weak π–π stacking interactions between benzene (B151609) and thiophene rings provide further stabilization. iucr.orgnih.gov Hirshfeld surface analysis can be used to quantify the contributions of different intermolecular contacts, revealing the dominance of O⋯H interactions in some cases. iucr.org

Single Crystal X-ray Diffraction Analysis

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of carbon, hydrogen, nitrogen, and sulfur (CHNS) in a compound. This provides empirical evidence for the compound's elemental composition, which can be compared against the calculated theoretical values based on its proposed molecular formula.

The synthesis of novel compounds, such as derivatives of thieno[2,3-b]thiophene (B1266192), relies on elemental analysis, alongside spectroscopic methods like NMR and mass spectrometry, to confirm their chemical structures. nih.gov For this compound, the expected elemental composition would be calculated from its molecular formula, C₄HCl₂N₂O₄S. Experimental determination of the C, H, N, and S percentages must match these theoretical values within acceptable error limits to verify the purity and identity of the synthesized compound. This technique was used to deduce the chemical structures of a series of novel compounds incorporating the thieno[2,3-b]thiophene moiety. nih.gov Similarly, the structures of new Schiff bases derived from 5-nitrothiophene-2-carboxaldehyde (B54426) have been confirmed through techniques including elemental analysis. iucr.orgresearchgate.net

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 2-Nitrothiophene |

| 2,5-Bis(2-thienyl)-3,4-dinitrothiophene |

| 2-Bromo-3,5-dinitrothiophene (B1621092) |

| 2,5-Dibromo-3,4-dinitrothiophene |

| 2,5-Dichloro-3,4-dinitrothiophene |

| 2-Bromo-5-chloro-3,4-dinitrothiophene |

| 2-Bromo-3,4-dinitrothiophene |

| N-(4-Oxyphenyl) 5-nitro-2-thiophenecarboxaldimine |

| 5-Nitrothiophene-2-carbaldehyde |

| 2-Methyl-3-nitro-N-[(E)-(5-nitrothiophen-2-yl)methylidene]aniline |

| Thieno[2,3-b]thiophene |

| 2-Chloro-5-acetylthiophene |

| 2-Amino-3,5-dinitrothiophene (B1266120) |

| 2-Phenylsulfonyl-3,5-dinitrothiophene |

| 3-Nitrobenzenethiol |

| 2-Nitrophenol |

| 4-Nitrophenol |

| 2,4-Dinitrophenol |

| 2,4,6-Trinitrophenol |

| 2,3-Diphenylthieno[3,4-b]pyrazine |

| Thieno[3,4-b]thiadiazole |

| 2-Aminothiophenes |

| 3,5-Dinitro-2-thienyl azo dyes |

| 2-Amino-5-acyl-3-nitrothiophenes |

| 3-Nitro-5-acetylthiophene-2-azodyes |

| 5-Nitro-2-aminothiazole |

| 6-Nitro-2-aminobenzothiazole |

| 2,2′-Dinitro-3,3′-bithienyl-4,4′-dicarboxylic acid |

| 2-Iodo-3,5-dinitrothiophene |

| 2-Iodo-4-methyl-3,5-dinitrothiophene |

| 2-Methoxy-5-nitrothiophene |

| 2-Methoxy-3,5-dinitrothiophene |

| 2,5-Dihalothiophenes |

| 2,5-Dibromothiophene |

| 3′,4′-Dinitro-2,2′:5′,2″-terthiophene |

| 2-(Tributylstannyl)thiophene |

| 2-(2,3-Dichloro-1,3-dinitroallylidene)-1,3-dithiolane |

| 2,4-Dinitrothiophenes |

| 2-Alkylthio-3-nitrothiophenes |

| 2-Chlorothiophene (B1346680) |

| 5-Nitrothiophene aldimines |

Advanced Synthetic Applications and Chemical Transformations Utilizing 2 Chloro 3,5 Dinitrothiophene

Role as a Versatile Building Block in Complex Organic Molecule Synthesis

2-Chloro-3,5-dinitrothiophene serves as a pivotal starting material for constructing larger, more complex molecules through various synthetic strategies. Its utility stems from the high reactivity of the C-Cl bond towards nucleophilic aromatic substitution (SNAr), which allows for the facile introduction of a wide array of functional groups and molecular fragments.

One significant application is in the synthesis of oligo- and polythiophenes, which are of great interest in materials science. For instance, dinitro-substituted thiophene (B33073) trimers can be synthesized by first nitrating a di-halogenated thiophene and then using the resulting dinitro-dihalo-thiophene in metal-catalyzed cross-coupling reactions. mdpi.com Following a similar strategy, this compound can be coupled with organotin or organoboron thiophene derivatives via Stille or Suzuki reactions, respectively, to build extended π-conjugated systems. mdpi.com

Furthermore, the compound is a precursor for creating highly substituted, fused aromatic systems. A notable example involves the reaction of a related compound, 2,5-dichloro-3,4-dinitrothiophene, with indolylzinc chloride. This reaction yields 2,5-bis(indol-3-yl)-3,4-dinitrothiophene, a complex molecule where two indole (B1671886) moieties are appended to the central thiophene ring. ju.edu.jo This transformation highlights the capacity of dinitro-halo-thiophenes to act as a core scaffold for assembling intricate, multi-component structures. The reactivity of this compound allows for analogous syntheses, building complex molecules with potential applications in medicinal chemistry and materials science. researchgate.net

The reaction of this compound with various nucleophiles demonstrates its role as a versatile building block. As shown in the table below, reactions with thiols and thiocyanates proceed efficiently to yield highly functionalized thiophene derivatives. lookchem.com

| Nucleophile | Reagent | Solvent | Product | Yield (%) |

|---|---|---|---|---|

| Thiophenolate | Thiophenol / aq. NaOH | Methanol (B129727) | 3,5-Dinitro-2-phenylsulfanylthiophene | 48 |

| Thiocyanate | Potassium thiocyanate | Acetone | 3,5-Dinitro-2-thiocyanatothiophene | 73 |

| 2-Methyl-2-propanethiolate | Sodium 2-methyl-2-propanethiolate | Ethanol | 2-(2-Methyl-propane-2-sulfonyl)-3,5-dinitrothiophene | N/A |

Application in Heterocyclic System Synthesis (e.g., Nitro-Pyrido Heterocyclic Systems)

The electrophilic nature of this compound makes it an excellent substrate for synthesizing a variety of fused heterocyclic systems. These reactions often proceed through an initial nucleophilic substitution of the chloride, followed by intramolecular cyclization reactions.

An important class of fused heterocycles synthesized using related building blocks are phenothiazines. The synthesis of dinitrophenothiazine derivatives has been achieved by reacting a chloronitroaromatic compound with a nitroaromatic amine in the presence of a base, followed by a cyclization step involving sulfur and iodine. sphinxsai.combrieflands.com This general strategy can be adapted for this compound, reacting it with an appropriate aminophenol or aminothiophenol derivative to construct thieno-oxazine or thieno-thiazine cores, which are structurally related to phenothiazines.

Another significant application is in the synthesis of thieno[3,2-b]indoles, a class of compounds with a wide spectrum of biological activities. rsc.org The general synthesis of these systems often involves palladium-catalyzed coupling reactions of substituted thiophenes and anilines. acs.orgrsc.org this compound can serve as a precursor in these syntheses. For example, substitution of the chlorine with an ortho-halo-aniline derivative would produce an intermediate primed for an intramolecular Buchwald-Hartwig amination to form the fused thieno[3,2-b]indole ring system. acs.org

While direct synthesis of nitro-pyrido systems from this compound is less commonly reported, analogous compounds like 2-chloro-3,5-dinitropyridine (B146277) are explicitly used for this purpose. mdpi.com The reaction of 2-chloro-3,5-dinitropyridine with amines is a key step in building more complex nitro-pyrido heterocyclic systems, such as inhibitors of necroptosis. mdpi.com This highlights the potential of this compound to undergo similar transformations to yield thieno-pyridone or related fused nitrogen-containing heterocycles.

Development of Chromophores for Advanced Materials

The strong electron-accepting character of the 3,5-dinitro-substituted thiophene ring makes it a valuable component in the design of chromophores for various optical applications, including dyes and nonlinear optical materials.

Thiophene-based azo dyes are known for their bright colors and good fastness properties, often outperforming their benzene-based analogues. espublisher.comnih.gov The key intermediate for producing these dyes is typically a 2-aminothiophene derivative. This compound can be readily converted to 2-amino-3,5-dinitrothiophene (B1266120) via nucleophilic substitution with ammonia. This amino derivative serves as an excellent diazo component. sapub.orgresearchgate.net

The synthesis involves diazotization of the 2-amino-3,5-dinitrothiophene, followed by a coupling reaction with an electron-rich aromatic compound (the coupling component), such as a substituted aniline (B41778) or naphthol derivative. nih.govresearchgate.net For example, bluish-red azo dyes have been prepared by diazotizing 2-amino-3,5-dinitrothiophene and coupling it with substituted N-β-acetoxyethylanilines. sapub.orgresearchgate.net These dyes exhibited good uptake on cellulose (B213188) acetate, excellent wash fastness, and moderate to high light fastness. sapub.org The deep colors, ranging from red to greenish-blue, arise from the strong intramolecular charge-transfer character, enhanced by the potent electron-withdrawing dinitro groups on the thiophene ring. researchgate.net

| Diazo Component | Coupling Component | Resulting Dye Color | Key Properties |

|---|---|---|---|

| 2-Amino-3,5-dinitrothiophene | N-β-acetoxyethylanilines | Bluish-Red | Moderate to high uptake on cellulose acetate, excellent wash fastness. |

| 2-Amino-3,5-dinitrothiophene | N,N-di-β-hydroxyethylaniline | Greenish-Blue | Good dyeing and fastness properties. |

Push-pull chromophores are organic molecules with a specific electronic structure, typically consisting of an electron-donating group (D) and an electron-accepting group (A) connected by a π-conjugated spacer (D-π-A). This arrangement can lead to large molecular hyperpolarizabilities, a key requirement for second-order nonlinear optical (NLO) materials.

Thiophene and its derivatives are frequently used as efficient π-conjugated spacers in NLO chromophores. The 3,5-dinitrothiophene moiety is a powerful electron-accepting group. Therefore, this compound is an ideal building block for creating D-π-A push-pull systems. The reactive chlorine at the 2-position provides a convenient handle to attach a donor group, either directly or through a π-conjugated bridge. The resulting molecule would have the dinitrothiophene ring acting as the acceptor, the newly introduced group as the donor, and the thiophene ring itself as part of the π-system. The strong push-pull nature across this framework leads to significant intramolecular charge-transfer, which is a prerequisite for high NLO activity.

Thiophene-Based Azo Dyes and Colorant Development

Chemo-selectivity in Functional Group Interconversions and Complex Product Formation

Chemo-selectivity refers to the preferential reaction of a reagent with one of two or more different functional groups within a molecule. This compound possesses three distinct reactive sites: the chloro group at the C2 position and the two nitro groups at C3 and C5. This multi-functionality allows for the exploration of chemo-selective transformations.

The most prominent example of chemo-selectivity is in nucleophilic aromatic substitution (SNAr) reactions. The thiophene ring is highly activated by the two nitro groups, making the chlorine atom an excellent leaving group. Nucleophiles, such as amines, thiols, and alkoxides, selectively attack the C2 position, displacing the chloride ion without reacting with the nitro groups. lookchem.comresearchgate.net This selective substitution is a cornerstone of its utility as a building block. For example, studies on the reaction of 2-chloro-3,5-dinitropyridine (a close analog) with substituted anilines show that the reaction proceeds via an SNAr mechanism where the aniline selectively displaces the chlorine. researchgate.net This high degree of selectivity allows for the precise and predictable introduction of various substituents at the C2 position.

Another important aspect of chemo-selectivity involves the selective reduction of the nitro groups. In molecules containing multiple nitro groups, it is often possible to selectively reduce one group while leaving the others intact. For example, the selective reduction of the 3-NO₂ group in 2-chloro-3,5-dinitropyridine can be achieved using ammonium (B1175870) sulfide, yielding 2-chloro-5-nitropyridin-3-amine. mdpi.com Similar transformations are conceivable for this compound, where one nitro group could be selectively reduced to an amino group using specific reagents like stannous chloride or sodium sulfide. researchgate.net This would generate a highly valuable intermediate, 2-chloro-5-nitro-thiophen-3-amine, which contains a nucleophilic amino group, an electrophilic carbon bearing a chlorine, and an electron-withdrawing nitro group, enabling a wide range of subsequent synthetic manipulations. This selective reduction highlights the ability to fine-tune the electronic properties and reactivity of the thiophene core.

Future Research Trajectories and Unexplored Avenues in 2 Chloro 3,5 Dinitrothiophene Chemistry

Development of Novel and Green Synthetic Routes

The traditional synthesis of 2-chloro-3,5-dinitrothiophene typically involves the nitration of 2-chlorothiophene (B1346680) using harsh reagents like concentrated nitric and sulfuric acids. researchgate.net Future research is increasingly directed towards developing more environmentally benign and efficient synthetic protocols.

One promising avenue is the exploration of alternative nitrating agents and catalyst systems that operate under milder conditions, minimize waste, and enhance safety. For instance, the use of p-tert-butylcalix researchgate.netarene as a supramolecular organocatalyst in an aqueous medium has been shown to be effective for synthesizing 3,5-dinitrothiophene scaffolds, suggesting a potential green alternative for the synthesis of related compounds. researchgate.net Further investigation into solid-supported reagents, flow chemistry setups, and solvent-free reaction conditions could lead to significant improvements in the sustainability of its production.

Another area of focus will be the development of one-pot syntheses from readily available starting materials, bypassing the need to isolate the 2-chlorothiophene intermediate. This could involve direct chlorination/nitration sequences of thiophene (B33073) under controlled conditions, potentially using modern methods like those employing N-chlorosuccinimide (NCS) in greener solvents. researchgate.net

Table 1: Comparison of Traditional vs. Potential Green Synthetic Approaches

| Parameter | Traditional Method | Future Green Approaches |

| Reagents | Concentrated HNO₃/H₂SO₄ | Mild nitrating agents, organocatalysts, solid-supported reagents |

| Solvents | Strong acids | Aqueous media, green solvents (e.g., acetonitrile), or solvent-free |

| Conditions | Harsh, high temperatures | Room temperature, flow chemistry |

| Waste | Significant acidic waste | Reduced waste, catalyst recycling |

| Safety | High risk | Improved safety profile |

Exploration of New Reaction Classes and Transformative Processes

While the reactivity of this compound is dominated by SNAr reactions at the C2 position with various nucleophiles, there is considerable scope for exploring other transformative processes. unipa.itacs.org The high electrophilicity of the thiophene ring, activated by two nitro groups, makes it a candidate for a wider range of reactions than currently exploited.

Future research should investigate its participation in transition metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. mdpi.comscispace.com Although challenging due to the high reactivity, successful protocols would enable the direct introduction of carbon-based substituents, opening pathways to complex molecular architectures that are difficult to access through traditional SNAr chemistry. The synthesis of 2,5-diaryl-3,4-dinitrothiophenes from 2,5-dibromo-3,4-dinitrothiophene (B14878) via Suzuki-Miyaura reactions demonstrates the feasibility of such couplings on highly nitrated thiophene rings. scispace.com

Furthermore, the potential for ring-opening reactions, as observed with other nitrothiophenes when treated with amines, presents another unexplored avenue. chim.it Investigating whether this compound can undergo similar transformations could yield highly functionalized butadiene derivatives, which are valuable synthetic intermediates. chim.it

Advanced Computational Modeling for Enhanced Predictive Chemistry

Computational chemistry, particularly Density Functional Theory (DFT), offers powerful tools to predict and understand the reactivity of this compound. researchgate.netnih.gov Future studies will likely leverage advanced computational models to move beyond simple structural and electronic analysis towards predictive reaction modeling.

Researchers can employ DFT calculations to:

Predict Reactivity and Regioselectivity: Model the transition states of various reactions to predict kinetic and thermodynamic outcomes, especially for competing reaction pathways like SNAr versus cross-coupling. researchgate.net

Elucidate Reaction Mechanisms: Investigate complex reaction mechanisms, such as the potential formation of Meisenheimer complexes as intermediates in SNAr reactions. researchgate.netresearchgate.net

Design Novel Reactions: Screen potential reactants and catalysts in silico to identify promising new transformations before undertaking experimental work.

Correlate Structure with Properties: Establish quantitative structure-activity relationships (QSAR) and quantitative structure-property relationships (QSPR) to predict the biological activity or material properties of its derivatives. researchgate.net

A study comparing the reactivity of this compound with its benzene (B151609) analog used ab initio calculations to show that the smaller rotation of the nitro groups in the thiophene derivative is a key factor in its higher reactivity. unipa.it Such insights are crucial for designing new molecules with tailored reactivity.

Table 2: Key Parameters from DFT Analysis of Thiophene Derivatives

| Compound/Parameter | HOMO (eV) | LUMO (eV) | Band Gap (ΔE) (eV) | Source |

| 2,5-bis(2-thienyl)-3,4-dinitrothiophene | -5.16 | -3.41 | 1.75 |

Investigation of Supramolecular Interactions in Solution and Solid State

The arrangement of molecules in the solid state, governed by non-covalent interactions, is critical for determining the bulk properties of materials. nih.govnih.gov Future research into the supramolecular chemistry of this compound and its derivatives is essential.

High-resolution single-crystal X-ray diffraction will be a primary tool. Crystal structure analysis can reveal key intermolecular interactions such as halogen bonding (C-Cl···O₂N), π-π stacking, and C-H···O hydrogen bonds. researchgate.netnih.gov Understanding how these interactions guide the crystal packing is fundamental for crystal engineering. For example, studies on 2,5-dihalo-3,4-dinitrothiophenes have shown that halogen-bonding interactions between the halogen and nitro groups play a significant role in their solid-state assemblies. researchgate.net

In solution, techniques like NMR spectroscopy and computational modeling can shed light on solvent effects and the potential for self-assembly or aggregation. researchgate.net This knowledge is crucial for controlling reaction outcomes and for designing systems where supramolecular assembly can be used to template specific reactions or create ordered materials. mdpi.comuoa.gr

Potential Applications in Novel Materials Science (e.g., non-linear optical materials)

The combination of a π-conjugated heterocyclic ring with strong electron-withdrawing nitro groups and a polarizable chlorine atom makes this compound a promising scaffold for new functional materials. A significant area for future exploration is in the field of non-linear optical (NLO) materials.

Organic molecules with large molecular hyperpolarizability, arising from electronic asymmetry, are sought after for applications in photonics and optical communications. rochester.edu Derivatives of this compound, where the chloro group is substituted by donor-π-acceptor (D-π-A) chromophores, could exhibit significant second-order NLO activity. The synthesis of new chromophores containing thiophene rings is an active area of research, with some derivatives showing promising results for second harmonic generation. researchgate.netrsc.org

Future work will involve:

Synthesis of D-π-A Systems: Synthesizing a library of derivatives by reacting this compound with various electron-donating nucleophiles.

NLO Property Measurement: Characterizing the NLO properties of these new compounds using techniques like the Kurtz-Perry powder method.

Material Fabrication: Incorporating promising candidates into polymer matrices or growing high-quality single crystals to create bulk materials with practical applications. rochester.edu

Beyond NLO, the high nitrogen and oxygen content, coupled with the potential for energetic tuning through substitution, suggests that derivatives could also be investigated as energetic materials or precursors for nitrogen-rich heterocyclic systems.

常见问题

Basic Research Questions

Q. What are the recommended synthetic methods for preparing 2-Chloro-3,5-dinitrothiophene with high purity?

- Methodological Answer : To minimize side reactions (e.g., ester group attack), use a polar aprotic solvent like 1,2-dimethoxyethane, which dissolves reactants without generating nucleophilic byproducts. Slow addition of base (e.g., triethylamine) and precise stoichiometric control are critical. Post-synthesis purification via recrystallization or column chromatography is advised to isolate the target compound from cyclization byproducts like methyl 3-hydroxy-5,7-dinitrobenzo[b]thiophene-2-carboxylate .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : Combine FTIR and Raman spectroscopy to analyze nitro and thiophene ring vibrations. Pair these with density functional theory (DFT) calculations to assign vibrational modes and confirm molecular geometry. For electronic structure analysis, UV-Vis spectroscopy in solvents of varying polarity can reveal charge-transfer interactions influenced by nitro groups .

Q. How should researchers handle stability and storage of this compound?

- Methodological Answer : Store the compound at 0–6°C in airtight, light-resistant containers due to its nitro group sensitivity to heat and light. Conduct periodic stability tests using HPLC to monitor degradation products. Avoid contact with reducing agents or strong bases to prevent unintended reactions .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : The electron-withdrawing nitro groups at positions 3 and 5 activate the chlorine at position 2 for nucleophilic substitution by polarizing the C–Cl bond. Kinetic studies using varying nucleophiles (e.g., thiols or amines) and solvents (e.g., DMSO vs. THF) can quantify substituent effects. Computational modeling (DFT) of transition states further elucidates regioselectivity and reaction barriers .

Q. How does this compound interact with biological systems, such as enzyme inhibition?

- Methodological Answer : In biochemical assays (e.g., spinach chloroplast studies), the compound acts as an electron transport chain modulator. Use oxygen yield measurements and absorption spectroscopy (e.g., at 690 nm for chlorophyll-a) to quantify its inhibitory effects. Dose-response curves at concentrations like 0.03–0.5 μM reveal its potency in disrupting photosynthetic machinery .

Q. What computational strategies are optimal for predicting the spectroscopic and reactive properties of this compound?

- Methodological Answer : Perform DFT calculations (e.g., B3LYP/6-311++G(d,p)) to simulate vibrational spectra, electronic transitions, and frontier molecular orbitals. Compare results with experimental data to validate models. For reaction dynamics, employ molecular dynamics (MD) simulations to study solvent effects and intermediate stability .

Q. How can researchers resolve contradictions in synthetic yields reported for this compound derivatives?

- Methodological Answer : Systematically vary reaction conditions (solvent, temperature, base strength) and monitor intermediates via LC-MS or NMR. For example, replacing methanol with 1,2-dimethoxyethane reduces methoxide formation, improving yield from 70% to 95% in esterification steps. Cross-validate results using independent synthetic routes (e.g., diazomethane-mediated carboxylation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。